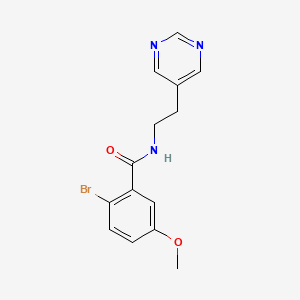

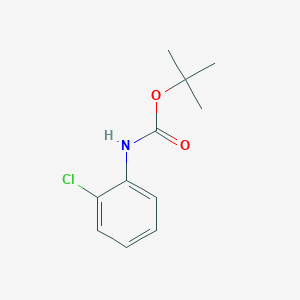

![molecular formula C21H17Cl4NO B2805201 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol CAS No. 321432-87-5](/img/structure/B2805201.png)

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(3,4-Dichlorophenyl)-1,1-dimethylurea” is a phenyl urea pre-emergent agrochemical. It’s also an important raw material and intermediate used in organic synthesis, pharmaceuticals, dyestuff .

Synthesis Analysis

“Bis (4-chlorophenyl) disulfide” can be synthesized from 4-chlorophenylthiol via oxidation. It can also be prepared by a microwave-assisted method involving the reaction between respective elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder (catalyst) .Molecular Structure Analysis

The molecular structure of “3-(3,4-Dichlorophenyl)-1,1-dimethylurea” is represented by the formula C9H10Cl2N2O . The molecular structure of “Bis (4-chlorophenyl) disulfide” is represented by the formula [ClC6H4S]2 .Chemical Reactions Analysis

“Bis (4-chlorophenyl) disulfide” produces poly (p -phenylene sulfide), via thermolysis .Physical And Chemical Properties Analysis

“3-(3,4-Dichlorophenyl)-1,1-dimethylurea” is soluble in water (0.049g/L), chloroform, and methanol. It’s very slightly soluble in many organic solvents .Scientific Research Applications

Analytical Method Development

Development of Dispersive Liquid-Phase Microextraction A novel sample preparation technique named dispersive liquid-phase microextraction was developed for the preconcentration and determination of dicofol (2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol) and its degradation products in water samples. The method utilizes a new ionic liquid as the extraction solvent, showcasing simplicity of operation, rapidity, good extraction efficiency, and has been successfully applied for the determination of dicofol and its degradation products in environmental water samples (Li et al., 2010).

Chemical Analysis and Environmental Assessment

Source of DDT and its Metabolites Contamination in Turkish Agricultural Soils The study examines the contamination of DDT and its metabolites, including DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene), in Turkish agricultural soils, attributing the presence of these substances in the topsoil to recent dicofol applications. The research highlights the significance of understanding the sources of contamination for effective environmental monitoring and assessment (Turgut et al., 2012).

Biotransformation and Synthesis

Biotransformation with Acinetobacter sp. for Enantioselective Synthesis The study reports the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol using a specific bacterial strain. The process demonstrates high stereoselectivity and conversion efficiency, presenting a novel biocatalytic route for the enantioselective synthesis of chiral intermediates for drug synthesis (Miao et al., 2019).

Enzymatic Process for Preparation of Chiral Intermediate An enzymatic process was developed for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital intermediate for Ticagrelor synthesis. The process employs a specific ketoreductase, showcasing high conversion efficiency and enantioselectivity, signifying its potential for industrial applications (Guo et al., 2017).

Catalysis and Chemical Synthesis

Oxidation of Alcohols Catalyzed by Oxo-Rhenium Complexes This work reports the efficiency of oxo-rhenium complexes in catalyzing the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. The study presents a method with high selectivity and potential for various chemical synthesis applications (Sousa et al., 2013).

Protection and Deprotection of Alcohols with Diarylmethyl Ethers and Pd Salts The research demonstrates an efficient method for the protection and deprotection of primary and secondary alcohols using diarylmethyl ethers and Pd salts or complexes. The method exhibits compatibility with various functional and protecting groups, contributing to advancements in chemical synthesis techniques (Bikard et al., 2008).

Safety and Hazards

While specific safety and hazard information for “1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol” is not available, it’s important to handle all chemicals with care. For “3-(3,4-Dichlorophenyl)-1,1-dimethylurea”, it’s recommended to store it in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from oxidizing agents .

properties

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl4NO/c22-17-6-2-15(3-7-17)21(27,16-4-8-18(23)9-5-16)13-26-12-14-1-10-19(24)20(25)11-14/h1-11,26-27H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRITUOCZWFMDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNCC2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2805118.png)

![N-(1-cyanocyclohexyl)-2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2805120.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B2805125.png)

![N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805127.png)

![[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805135.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2805136.png)

![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2805138.png)